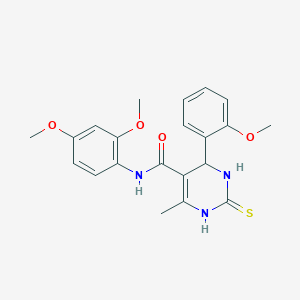
N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound X , is a complex organic molecule with a fascinating structure. Let’s break it down:
- The core structure consists of a tetrahydropyrimidine ring, which is a heterocyclic compound containing nitrogen atoms.
- The compound bears two methoxy (OCH₃) groups on the phenyl rings at positions 2 and 4.
- Additionally, there’s a thioxo (S=) group at position 2 of the tetrahydropyrimidine ring.
- The carboxamide functional group (CONH₂) is attached to position 5.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of Compound X. One common approach involves the reaction of appropriate starting materials, such as 2,4-dimethoxyaniline and 2-methoxybenzaldehyde, followed by cyclization and subsequent functional group transformations.
Reaction Conditions: The synthesis typically involves refluxing the reactants in suitable solvents (e.g., ethanol or dichloromethane) with appropriate catalysts or reagents. Acidic or basic conditions may be employed to facilitate the cyclization step.
Industrial Production: While Compound X is not produced on an industrial scale, its synthesis can be scaled up using batch or continuous-flow processes. Optimization of reaction conditions and purification methods is crucial for large-scale production.
Analyse Chemischer Reaktionen
Compound X can participate in various chemical reactions:
Oxidation: The methoxy groups can undergo oxidative transformations, leading to the formation of corresponding phenols.
Reduction: Reduction of the thioxo group may yield amines or other reduced derivatives.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide (H₂O₂), sodium borohydride (NaBH₄), and various acids or bases are relevant in these reactions.
Major Products: The specific products depend on reaction conditions and substituent positions.
Wissenschaftliche Forschungsanwendungen
Compound X finds applications in various fields:
Medicine: It may exhibit pharmacological activity, making it a potential drug candidate.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It could serve as a precursor for specialized chemicals.
Wirkmechanismus
The exact mechanism of action remains an active area of research. Compound X likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While Compound X is unique due to its specific substitution pattern and thioxo group, similar compounds include other tetrahydropyrimidines and phenyl-substituted derivatives.
Eigenschaften
Molekularformel |
C21H23N3O4S |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H23N3O4S/c1-12-18(20(25)23-15-10-9-13(26-2)11-17(15)28-4)19(24-21(29)22-12)14-7-5-6-8-16(14)27-3/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,29) |
InChI-Schlüssel |
JYKVEDYBYBDJGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2OC)C(=O)NC3=C(C=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B11624030.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide](/img/structure/B11624041.png)
![4-(5-((2-((Furan-2-ylmethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B11624046.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methylphenyl)acetamide](/img/structure/B11624052.png)
![(5Z)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B11624057.png)
![2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624062.png)
![1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11624078.png)
![3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid](/img/structure/B11624080.png)
![N'-[(phenylcarbonyl)oxy]pyridine-4-carboximidamide](/img/structure/B11624087.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11624092.png)
![6-[5-(4-Chlorophenyl)furan-2-yl]-5-(4-fluorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B11624108.png)
![4-[(4-bromophenyl)carbonyl]-5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624125.png)
![1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(3-methylphenyl)amino]methylidene}urea](/img/structure/B11624133.png)
![Ethyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11624136.png)
